Monochloro vs. Dichloro Thiophene Carboxamide: Differentiated Antimicrobial Selectivity and Toxicity Profile
The target compound (CAS 888410-44-4, monochloro) differs from MMV676501 (CAS 865288-26-2, dichloro) by the absence of a chlorine atom at the 5-position of the thiophene-2-carboxamide ring. MMV676501 exhibits potent bactericidal activity against N. gonorrhoeae with an MIC of 0.625 µM and an MBC of 0.625–1.25 µM across multiple resistant isolates [1]. However, the additional chlorine atom in MMV676501 also increases electrophilic character and potential for glutathione (GSH) adduct formation via cytochrome P450-mediated oxidative bioactivation—a known liability of α-chlorothiophene-containing compounds in human liver microsomes [2]. The target compound, lacking this second chlorine, is predicted to exhibit reduced bioactivation risk while retaining the core oxadiazole-thiophene scaffold for selective target engagement. This makes it a preferred starting point for hit-to-lead optimization where metabolic stability and reduced off-target toxicity are prioritized over maximal potency [2].
| Evidence Dimension | Antimicrobial potency vs. metabolic bioactivation risk |
|---|---|
| Target Compound Data | MIC not reported; predicted reduced GSH adduct formation vs. dichloro analog based on absence of 5-chloro substitution on carboxamide thiophene |
| Comparator Or Baseline | MMV676501 (dichloro analog): MIC = 0.625 µM against N. gonorrhoeae; α-chlorothiophene substructure present with known bioactivation liability |
| Quantified Difference | MMV676501 MIC = 0.625 µM; target compound lacks second chlorine → predicted lower bioactivation risk at the expense of reduced antimicrobial potency relative to MMV676501 |
| Conditions | MIC determined by microbroth dilution assay; bioactivation assessed via NADPH-dependent GSH adduct formation in human liver microsomes |
Why This Matters
Procurement decisions for antimicrobial hit discovery must balance potency against metabolic stability—the target compound offers a cleaner scaffold with reduced predicted toxicophore burden compared to the more potent but potentially more reactive dichloro analog.
- [1] Antimicrobial effects of Medicines for Malaria Venture Pathogen Box compounds on strains of Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 2023, 67(11), e00348-23. DOI: 10.1128/aac.00348-23. View Source
- [2] Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 2011, 24(1), 73-83. DOI: 10.1021/tx1002827. View Source
